![molecular formula C11H13ClN2O B161519 (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone CAS No. 90287-80-2](/img/structure/B161519.png)
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Overview
Description
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .
Molecular Structure Analysis
The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure isInChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
. Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .Scientific Research Applications
Role in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidine derivatives have shown biological and pharmacological activity. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Anticancer Applications
A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Antioxidant Properties
Piperine, a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Antidepressant Effects
Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
Anti-Inflammatory and Analgesic Agents
Compounds with a piperidine moiety show a wide variety of biological activities. They are being utilized in different ways as anti-inflammatory and analgesic agents .
Antipsychotic Agents
Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests their potential use as antipsychotic agents.
Mechanism of Action
Target of Action
The primary target of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine, is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is a critical regulator of numerous biological processes, including inflammation, neurotransmission, and vascular tone. Therefore, modulation of this pathway can have significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by nitric oxide. The specific effects would depend on the context, including the type of cells and the physiological or pathological state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone. For instance, the presence of blood proteins can affect the compound’s bioavailability . Additionally, the compound may interact with various enzymes, such as CYP 3A4, 2C9, and 2D6, which are involved in drug metabolism .
properties
IUPAC Name |
(2-chloropyridin-4-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCABBOLSRZFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596144 | |
Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
CAS RN |
90287-80-2 | |
Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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